Enhanced Copper Binding via Ion-Imprinted Surfaces
In a direct head‑to‑head comparison, silicon‑wafer surfaces functionalized with Gly‑Gly‑His and subjected to a two‑dimensional copper‑ion imprinting procedure captured 62 % more copper ions than non‑imprinted Gly‑Gly‑His surfaces under identical conditions [1]. The imprinted surface preserves the tetragonal geometry of the Cu²⁺–GGH complex, preventing the steric hindrance that otherwise suppresses complexation on over‑crowded surfaces. In contrast, His‑Gly‑Gly immobilised on similar aldehyde‑decorated surfaces experiences strong steric crowding that severely limits copper complexation.
| Evidence Dimension | Copper ion complexation amount on solid support |
|---|---|
| Target Compound Data | Copper‑imprinted Gly‑Gly‑His surface: 62 % higher copper loading versus non‑imprinted surface |
| Comparator Or Baseline | Non‑imprinted Gly‑Gly‑His surface: baseline copper loading |
| Quantified Difference | +62 % (relative increase) |
| Conditions | Aldehyde‑decorated silicon wafer, Cu²⁺ imprinting at near‑maximum surface density, aqueous solution (Langmuir 2007) |
Why This Matters
This demonstrates that Gly‑Gly‑His can be engineered to deliver substantially higher copper‑binding capacity on solid supports, a performance gain not reported for His‑Gly‑Gly under comparable imprinting protocols.
- [1] Bi, X.; Yang, K. L. Complexation of copper ions with histidine‑containing tripeptides immobilized on solid surfaces. Langmuir 2007, 23, 11067–11073. View Source
